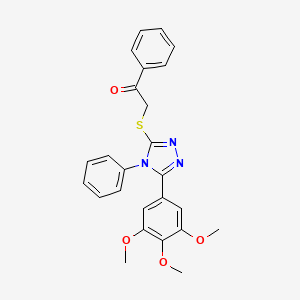

1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-phenyl-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-30-21-14-18(15-22(31-2)23(21)32-3)24-26-27-25(28(24)19-12-8-5-9-13-19)33-16-20(29)17-10-6-4-7-11-17/h4-15H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOVSIYEVKEAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves the formation of the triazole ring followed by the introduction of the phenyl and trimethoxyphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.

Scientific Research Applications

The compound 1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a triazole derivative with potential applications in medicine and biology.

Chemical Properties and Structure

The molecular formula of this compound is C25H23N3O4S. It features a triazole ring combined with phenyl and trimethoxyphenyl groups.

IUPAC Name According to PubChem, the IUPAC name for this compound is 1-phenyl-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone.

Other Identifiers

- InChI: InChI=1S/C25H23N3O4S/c1-30-21-14-18(15-22(31-2)23(21)32-3)24-26-27-25(28(24)19-12-8-5-9-13-19)33-16-20(29)17-10-6-4-7-11-17/h4-15H,16H2,1-3H3

Potential Applications

- Drug Discovery: This compound may have potential as a bioactive compound with applications in drug discovery.

- Medicinal Chemistry: Its structure suggests it could be explored for medicinal purposes. The compound can undergo reactions such as oxidation, reduction, and substitution, which are essential in drug development.

- Receptor Modulation: In a biological context, this compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Mechanism of Action

The mechanism of action of 1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological processes they influence.

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazole derivatives allows for extensive comparison. Below is an analysis of key analogs:

Structural Analogues with Modified Aryl Groups

Key Observations :

- The 3,4,5-trimethoxyphenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to halogenated or sulfonyl-substituted analogs .

- Sulfonyl-containing derivatives (e.g., ) exhibit stronger antibacterial activity due to increased electrophilicity, but reduced selectivity for cancer cells compared to the target compound .

- Pyridinyl or quinoline substituents (e.g., ) improve solubility but reduce metabolic stability in vivo .

Analogues with Modified Thioether Linkages

Key Observations :

- Hydrazide-linked derivatives (e.g., ) show superior antimetastatic activity due to enhanced hydrogen bonding with cellular targets.

- Ester-linked thioethers (e.g., ) exhibit higher potency than the target compound but suffer from rapid hydrolysis in plasma.

Physicochemical and Pharmacokinetic Comparison

Key Findings :

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-2-((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Formation of the triazole-thione core : Reacting 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione with a halogenated ethanone derivative (e.g., chloro- or bromo-ethanone) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .

Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions.

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Maintain temperatures between 70–80°C to balance reaction rate and byproduct formation .

- Monitor progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm aromatic proton environments (δ 6.8–8.2 ppm for phenyl/triazole) and thioether methylene protons (δ 3.5–4.5 ppm) .

- ¹³C NMR : Identify carbonyl (C=O, ~190–200 ppm) and triazole carbons (~150–160 ppm).

- Infrared (IR) Spectroscopy : Detect C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

- X-ray Crystallography : Resolve spatial arrangements of the triazole core and methoxyphenyl groups .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer:

- Antimicrobial Screening :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion assays .

- Minimum Inhibitory Concentration (MIC) values are determined using broth microdilution (range: 2–128 µg/mL) .

- Antifungal Activity :

- Evaluate against C. albicans using CLSI M27-A3 guidelines, with fluconazole as a control .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Target Selection : Prioritize enzymes like 5-lipoxygenase (5-LOX) or fungal CYP51 based on structural homology .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Key Parameters :

- Binding affinity (ΔG < -8 kcal/mol suggests strong interaction).

- Hydrogen bonding with active-site residues (e.g., His372 in 5-LOX) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR Techniques :

- HSQC/HMBC : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing triazole vs. methoxyphenyl carbons) .

- NOESY : Confirm spatial proximity of protons (e.g., thioether methylene to triazole ring) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns .

Q. What strategies improve enantiomeric purity during synthesis, and how is chirality assessed?

Methodological Answer:

- Chiral Catalysts : Employ Sharpless epoxidation or asymmetric thiourea catalysts to control stereochemistry .

- Analytical Methods :

- Chiral HPLC : Use a Chiralpak® column (hexane/isopropanol mobile phase) to separate enantiomers .

- Optical Rotation : Compare specific rotation values ([α]D) with literature standards .

Q. How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?

Methodological Answer:

- Substituent Variation :

- Replace 3,4,5-trimethoxyphenyl with halogenated or nitro groups to modulate electron density .

- Introduce alkyl chains on the triazole to enhance lipophilicity (logP analysis via HPLC) .

- In Silico Tools :

- Use QSAR models (e.g., CoMFA) to predict bioactivity based on Hammett constants (σ) and π hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.